1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxy group at the 7th position and an ethanone group at the 1st position of the dihydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-dihydroisoquinoline.
Hydroxylation: The precursor undergoes hydroxylation at the 7th position using reagents like hydrogen peroxide or other oxidizing agents.
Acylation: The hydroxylated intermediate is then subjected to acylation using ethanoyl chloride or acetic anhydride to introduce the ethanone group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 7-keto-3,4-dihydroisoquinoline derivatives.
Reduction: Formation of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanol.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions within the body. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
- Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
1-(7-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-2-3-11(14)6-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3 |
InChI Key |
GIRNJPQDXBBBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)O |
Origin of Product |
United States |
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